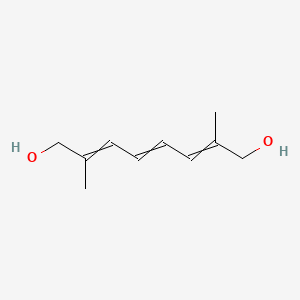

2,7-Dimethylocta-2,4,6-triene-1,8-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethylocta-2,4,6-triene-1,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-9(7-11)5-3-4-6-10(2)8-12/h3-6,11-12H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAWWMLPZVQQTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00720478 | |

| Record name | 2,7-Dimethylocta-2,4,6-triene-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590403-00-2 | |

| Record name | 2,7-Dimethylocta-2,4,6-triene-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,7 Dimethylocta 2,4,6 Triene 1,8 Diol and Its Strategic Intermediates

Convergent and Divergent Synthesis Strategies

Convergent and divergent strategies offer efficient pathways to complex molecules like 2,7-dimethylocta-2,4,6-triene-1,8-diol by minimizing the number of linear steps and allowing for the late-stage introduction of structural diversity. nih.govwikipedia.org

Chain Elongation Approaches Utilizing Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methodologies for the stereoselective formation of carbon-carbon double bonds, making them indispensable in polyene synthesis. wikipedia.orgnih.gov These reactions involve the coupling of a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE) with an aldehyde or ketone. wikipedia.orgwikipedia.org

A notable synthesis of the direct precursor, 2,7-dimethylocta-2,4,6-trienedial (B8747524), employs a five-step route culminating in a Wittig-Horner reaction. researchgate.net This approach starts from 1,4-butenediol and achieves a total yield of 72.7%. researchgate.net The key Wittig-Horner step involves the reaction of 1,1-dimethoxyacetone (B147526) with 2-butene-1,4-tetraethyl phosphite (B83602) to yield 1,1,8,8-tetramethoxy-2,7-dimethyl-2,4,6-octatriene, which is then hydrolyzed to the target dialdehyde (B1249045). researchgate.net

The HWE reaction, in particular, is favored for its ability to produce predominantly E-alkenes, which is crucial for the all-trans configuration of many carotenoids. wikipedia.orgcommonorganicchemistry.com The stereochemical outcome can be influenced by the reaction conditions, such as the choice of base and solvent, as well as the structure of the phosphonate reagent. commonorganicchemistry.com Stabilized ylides in the Wittig reaction also tend to favor the formation of E-alkenes. nih.gov

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonium ylide | Phosphonate carbanion |

| Reactivity of Ylide/Carbanion | Generally more basic | Generally more nucleophilic and less basic |

| Stereoselectivity | Depends on ylide stability; non-stabilized ylides often give Z-alkenes, stabilized ylides give E-alkenes. wikipedia.org | Typically provides high selectivity for E-alkenes. wikipedia.orgcommonorganicchemistry.com |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate (B84403) ester (easily removed by aqueous workup) commonorganicchemistry.com |

| Substrate Scope | Broad for aldehydes and ketones. wikipedia.org | Effective for aldehydes and often more reactive towards ketones than stabilized Wittig ylides. wikipedia.org |

Reductive Transformations of Polyene Esters to Diols (e.g., Lithium Aluminum Hydride (LiAlH4) and Diisobutylaluminum Hydride (DIBAL-H) Reductions)

The final step in the synthesis of this compound often involves the reduction of a corresponding dicarbonyl compound, such as a dialdehyde or a diester. Lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL-H) are powerful reducing agents commonly employed for this transformation. orgoreview.comcommonorganicchemistry.com

LiAlH4 is a very strong and non-selective reducing agent that readily reduces esters and aldehydes to primary alcohols. quora.comacs.org The reduction of an ester with LiAlH4 proceeds through the formation of an aldehyde intermediate, which is then further reduced to the alcohol. orgoreview.com

DIBAL-H, on the other hand, offers greater selectivity. At low temperatures (e.g., -78 °C), DIBAL-H can selectively reduce esters to aldehydes without further reduction to the alcohol. commonorganicchemistry.commasterorganicchemistry.com However, by using an excess of DIBAL-H and/or higher temperatures, esters can be fully reduced to the corresponding alcohols. quora.commdpi.com This selectivity makes DIBAL-H a versatile tool in the synthesis of polyene diols, allowing for either the isolation of the intermediate dialdehyde or the direct formation of the diol. commonorganicchemistry.commasterorganicchemistry.com

| Feature | Lithium Aluminum Hydride (LiAlH4) | Diisobutylaluminum Hydride (DIBAL-H) |

|---|---|---|

| Reactivity | Very strong, non-selective reducing agent. quora.comacs.org | Strong, but more selective reducing agent. commonorganicchemistry.commasterorganicchemistry.com |

| Reduction of Esters | Reduces to primary alcohols. orgoreview.comquora.com | Can be controlled to yield either aldehydes (at low temp.) or primary alcohols (excess reagent/higher temp.). commonorganicchemistry.commasterorganicchemistry.commdpi.com |

| Typical Reaction Conditions | Anhydrous ether or THF, followed by aqueous workup. | Toluene, hexane (B92381), or THF, often at low temperatures (-78 °C) for selective reductions. mdpi.com |

| Advantages | High reactivity for complete reduction. | Tunable reactivity allowing for selective transformations. masterorganicchemistry.com |

| Disadvantages | Lack of selectivity can be a drawback. quora.com | Requires careful temperature control for selectivity. mdpi.com |

Multi-component Coupling Reactions for Polyene Backbone Assembly

Multi-component coupling reactions, particularly those catalyzed by transition metals, provide a powerful and convergent approach to the synthesis of complex polyene backbones. nih.gov Reactions such as the Suzuki, Stille, and Negishi couplings allow for the stereospecific formation of C(sp2)-C(sp2) bonds, which is essential for constructing the conjugated system of this compound.

In the context of carotenoid synthesis, the Suzuki coupling of α,ω-dibromopentaenes with appropriate boronic acid pinacol (B44631) esters has been demonstrated as an effective method for creating symmetrical all-E-carotenoids in high yields. nih.gov This strategy could be adapted for the synthesis of the C10 backbone of this compound by coupling smaller, functionalized building blocks. The choice of catalyst, ligands, base, and solvent is critical for optimizing the reaction conditions and achieving high yields and stereoselectivity. nih.gov

Synthesis through Sequential Condensation and Pyrolysis Pathways

Sequential condensation and pyrolysis represent a classical approach to building conjugated systems. This methodology typically involves the aldol (B89426) condensation of smaller carbonyl compounds to form a polyene chain, followed by a pyrolysis step to induce elimination and extend the conjugation. While this approach can be effective, it often suffers from a lack of stereocontrol and can lead to complex mixtures of products. Modern synthetic methods have largely superseded these harsher techniques for the precise synthesis of specific polyene isomers. However, for the bulk production of certain polyenes, these methods can still be relevant.

Metathesis Reactions in the Construction of Conjugated Systems

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, enabling the efficient construction of carbon-carbon double bonds. wikipedia.org This reaction, catalyzed by well-defined ruthenium or molybdenum complexes, involves the scrambling of alkene fragments. wikipedia.org In the context of polyene synthesis, both ring-closing metathesis (RCM) and cross-metathesis (CM) can be employed.

For a linear diol like this compound, cross-metathesis of smaller, functionalized olefins would be a viable strategy. For instance, the cross-metathesis of a C4 diene with a C6 diene could, in principle, construct the C10 backbone. The success of such a strategy would depend on the careful selection of substrates and catalysts to control the regioselectivity and stereoselectivity of the newly formed double bonds. nih.gov

Chemo- and Stereoselective Synthesis

The synthesis of a specific isomer of this compound necessitates a high degree of chemo- and stereoselectivity. Chemoselectivity is crucial when dealing with multifunctional intermediates, for example, selectively reducing an ester in the presence of other reducible groups. As discussed, the choice of reducing agent (e.g., DIBAL-H) and reaction conditions can achieve such selectivity. commonorganicchemistry.commasterorganicchemistry.com

Stereoselectivity is paramount in controlling the geometry of the three double bonds within the polyene chain. The Horner-Wadsworth-Emmons reaction is renowned for its high E-selectivity, making it a preferred method for constructing all-trans polyenes. wikipedia.orgcommonorganicchemistry.com Similarly, transition metal-catalyzed cross-coupling reactions like the Suzuki coupling are stereospecific, meaning the stereochemistry of the starting vinyl halides and boronic esters is retained in the final product. nih.gov For the synthesis of specific stereoisomers, including those with Z-configured double bonds, modifications to standard procedures, such as the Still-Gennari modification of the HWE reaction, can be employed to favor the formation of Z-alkenes. nrochemistry.com

Control of E/Z Isomerism in Conjugated Diene and Triene Systems

The biological and material properties of conjugated polyenes are critically dependent on the geometric configuration of their double bonds. nih.gov Consequently, the stereoselective synthesis of the triene system in this compound is of paramount importance. The construction of these π-systems requires precise control over the formation of each carbon-carbon double bond to yield the desired E/Z isomer. nih.govnih.gov

Several methodologies have been developed for the stereocontrolled synthesis of conjugated dienes and polyenes. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are prominent among these strategies. nih.gov These methods allow for the stepwise and predictable construction of conjugated systems by retaining the stereochemistry of the reacting alkenyl components. nih.gov For instance, the coupling of a vinyl boronate with a vinyl halide can proceed with high fidelity, preserving the double bond geometry of both starting materials.

Another powerful approach is olefin metathesis, catalyzed by metal complexes like those of ruthenium or molybdenum. mdpi.comnih.gov While highly effective for ring-closing metathesis to form cyclic dienes, cross-metathesis for the synthesis of acyclic polyenes can present challenges in stereocontrol. mdpi.comnih.gov However, the development of Z-selective catalysts and an understanding of substrate-directing effects have expanded the utility of this method for accessing specific isomers. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a classic and reliable method for generating E-alkenes with high selectivity. nih.gov Modifications to the phosphonate reagent and reaction conditions can also favor the formation of Z-alkenes, providing a versatile tool for constructing the triene backbone. Similarly, the Wittig reaction can be tuned to favor either E or Z isomers, although often with less stereocontrol than the HWE reaction. nih.gov

Recent advancements include palladium-catalyzed dienylation reactions that utilize readily available sulfolenes. nih.govresearchgate.net These reactions can be highly regio- and stereoselective, with the choice of ligand influencing the geometric outcome. For example, using 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz) as a ligand can favor the formation of E-dienes, while other ligands like Xantphos can promote Z-selectivity from the same starting material. nih.govnih.gov This stereodivergent approach is particularly valuable as it allows access to different isomers from a common precursor. nih.gov

| Methodology | Typical Catalyst/Reagent | Primary Stereochemical Outcome | Key Features |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Retention of Stereochemistry | Couples vinyl boronic acids/esters with vinyl halides. |

| Horner-Wadsworth-Emmons | Phosphonate ylides | Predominantly (E)-alkenes | High E-selectivity is common; modifications can yield Z-isomers. |

| Palladium-Catalyzed Dienylation | Pd(OAc)₂ / dppbz | (E)-selective | Uses sulfolenes as dienylating agents. nih.govnih.gov |

| Palladium-Catalyzed Dienylation | Pd catalyst / Xantphos | (Z)-selective | Ligand-controlled stereoselectivity enables a stereodivergent approach. nih.gov |

| Olefin Metathesis | Grubbs or Schrock catalysts | Substrate/Catalyst dependent | Can be tuned for E or Z selectivity based on catalyst choice. mdpi.comnih.gov |

Preparation of Isotopically Labeled this compound Derivatives

Isotopically labeled compounds are invaluable tools for investigating metabolic pathways, determining reaction mechanisms, and serving as internal standards in quantitative analytical methods like mass spectrometry. medchemexpress.com The synthesis of isotopically labeled this compound derivatives involves the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) at specific positions within the molecule.

The preparation of such labeled analogues requires the introduction of the isotope from a commercially available labeled precursor at a suitable stage in the synthetic sequence. nih.gov For example, to introduce deuterium at the methyl groups (C2 and C7), a synthetic route could start from a deuterated acetone (B3395972) or isopropyl precursor.

A more versatile strategy involves incorporating labeled building blocks during the construction of the triene backbone. For instance, in a synthesis employing the Horner-Wadsworth-Emmons reaction, a phosphonate reagent or an aldehyde could be used in its isotopically labeled form. To label one of the central carbons of the triene, one could envision using [¹³C₂]-acetaldehyde in a reaction sequence. Similarly, deuterium can be introduced at specific vinylic positions by using deuterated reagents. For example, the reduction of an alkyne intermediate with a deuterium source could install two deuterium atoms across a double bond.

The synthesis of a labeled version of this compound would proceed along a similar path as the unlabeled compound, with the key difference being the strategic use of an isotopically enriched starting material or reagent. The choice of which atoms to label depends on the intended application of the final compound. nih.gov

Chemical Reactivity and Mechanistic Studies of 2,7 Dimethylocta 2,4,6 Triene 1,8 Diol

Oxidative Transformations and Pathways of Degradation

The oxidative chemistry of 2,7-Dimethylocta-2,4,6-triene-1,8-diol is primarily characterized by the reactivity of its terminal alcohol functionalities and the conjugated triene system. The primary alcohol groups are susceptible to oxidation to form aldehydes and subsequently carboxylic acids.

A key oxidative transformation is the conversion of the diol to its corresponding dialdehyde (B1249045), (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial. This reaction can be achieved using various oxidizing agents. The reverse reaction, the reduction of this dialdehyde using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), is a method for synthesizing the diol.

Further oxidation of the dialdehyde, or potentially direct, more vigorous oxidation of the diol, can yield the corresponding dicarboxylic acid. Silver oxide (Ag₂O) has been noted as a reagent capable of oxidizing the related dialdehyde to the diacid, suggesting the diol is a precursor in this synthetic pathway.

The conjugated triene system is also a site of potential oxidative degradation. In the presence of strong oxidizing agents or under specific environmental conditions (e.g., photo-oxidation), the double bonds can be cleaved. This degradation would lead to the formation of smaller, more highly oxidized fragments. However, specific studies detailing the comprehensive degradation pathways of this compound are not extensively documented in publicly available literature.

Table 1: Oxidative Reactions of this compound and its Derivatives

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| This compound | Mild Oxidizing Agents (e.g., PCC, DMP) | 2,7-Dimethylocta-2,4,6-triene-1,8-dial | Oxidation |

| This compound | Strong Oxidizing Agents (e.g., KMnO₄) | 2,7-Dimethylocta-2,4,6-triene-1,8-dicarboxylic acid | Oxidation |

| 2,7-Dimethylocta-2,4,6-triene-1,8-dial | Silver Oxide (Ag₂O) | 2,7-Dimethylocta-2,4,6-triene-1,8-dicarboxylic acid | Oxidation |

Addition Reactions Across Conjugated Triene Systems (e.g., Halogenation, Hydrohalogenation)

While specific experimental data on the halogenation and hydrohalogenation of this compound is scarce, the reactivity of its conjugated triene system can be predicted from the well-established principles of electrophilic addition to polyenes. The extended conjugation in the triene system allows for the formation of resonance-stabilized allylic carbocation intermediates, leading to a variety of potential addition products.

Electrophilic addition of a reagent like H-X (where X is a halogen) would likely proceed by initial protonation of one of the double bonds. Protonation at an external double bond would generate a resonance-stabilized carbocation with the positive charge delocalized across multiple carbons. This delocalization allows for nucleophilic attack at different positions, leading to a mixture of products. For a conjugated triene, 1,2-, 1,4-, and 1,6-addition products are theoretically possible. The distribution of these products is often dependent on reaction conditions such as temperature and solvent, reflecting kinetic versus thermodynamic control.

Similarly, the addition of halogens (X₂) would proceed via a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion. The extended π-system would again allow for the formation of various regioisomeric di- and tetra-halogenated products, depending on the stoichiometry of the reactants.

Table 2: Predicted Products of Electrophilic Addition to the Triene System

| Reaction | Reagent | Potential Products (Regioisomers) | Key Intermediate |

| Hydrohalogenation | H-X | 1,2-addition, 1,4-addition, 1,6-addition | Resonance-stabilized allylic carbocation |

| Halogenation | X₂ | 1,2-addition, 1,4-addition, 1,6-addition | Cyclic halonium ion |

Rearrangement Pathways and Stereochemical Implications

The structure of this compound, with its allylic alcohol functionalities and extended conjugation, presents possibilities for various rearrangement reactions, particularly under acidic conditions. Carbocation-mediated rearrangements are a common feature in such systems.

Protonation of a hydroxyl group followed by the loss of water can generate a resonance-stabilized carbocation. This intermediate can then undergo biosynth.com-hydride or biosynth.com-alkyl shifts to form a more stable carbocation, if possible. Subsequent reaction with a nucleophile or elimination of a proton would lead to a rearranged product.

The stereochemistry of the double bonds plays a crucial role in the conformational preferences of the molecule, which in turn can influence the stereochemical outcome of any rearrangement or addition reactions. The geometry of the starting material will dictate the initial conformation in which the reactive intermediates are formed, potentially leading to stereoselective or stereospecific pathways. However, detailed mechanistic studies focusing on the rearrangement pathways and stereochemical implications specifically for this compound are not readily found in the existing literature.

Cyclization Reactions and Formation of Heterocyclic Derivatives

The conjugated triene backbone of this compound is a suitable substrate for pericyclic reactions, such as electrocyclization. For instance, related conjugated trienes like allo-ocimene are known to undergo thermally induced 6π-electrocyclic reactions to form substituted cyclohexadiene rings. It is plausible that under thermal or photochemical conditions, the triene system of the diol could cyclize in a similar manner, yielding a six-membered ring containing two alcohol-bearing substituents.

The presence of two hydroxyl groups also introduces the possibility of forming heterocyclic derivatives. For example, intramolecular cyclization could potentially occur, especially if one of the hydroxyl groups is converted into a better leaving group. Acid-catalyzed dehydration could lead to the formation of cyclic ethers, such as furan (B31954) or pyran derivatives, depending on the regioselectivity of the cyclization. The formation of such heterocyclic systems would be highly dependent on the specific reaction conditions and the stereochemistry of the starting diol.

Metal-Catalyzed Reactions and Organometallic Intermediates

The polyene structure of this compound suggests that it could participate in a variety of metal-catalyzed reactions. Transition metals are known to coordinate with the π-systems of conjugated dienes and trienes, leading to the formation of organometallic intermediates that can undergo further transformations.

While specific research on metal-catalyzed reactions involving this particular diol is limited, analogous systems are known to participate in reactions such as:

Cross-coupling reactions: If the hydroxyl groups were converted to leaving groups (e.g., halides or triflates), the molecule could potentially undergo palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings to form more complex structures.

Metathesis: The double bonds within the triene system could be subject to olefin metathesis reactions, although selectivity might be a challenge with multiple double bonds present.

Hydrogenation: Metal catalysts (e.g., Pd, Pt, Ni) are commonly used for the hydrogenation of double bonds. Depending on the catalyst and conditions, selective hydrogenation of one or more of the double bonds in the triene system could be achieved.

The formation of organometallic intermediates, such as π-allyl complexes with palladium, could be a key step in facilitating these transformations, allowing for controlled and selective functionalization of the carbon skeleton.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,7-Dimethylocta-2,4,6-triene-1,8-diol, both ¹H and ¹³C NMR are crucial for confirming the connectivity of the carbon skeleton and for assigning the stereochemistry of the double bonds.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the methyl, methylene, and olefinic protons. The chemical shifts (δ) of the olefinic protons are particularly informative for determining the geometry of the double bonds. Protons on a trans double bond typically resonate at a lower field (higher ppm) compared to those on a cis double bond. The coupling constants (J) between adjacent olefinic protons are also diagnostic: large coupling constants (typically 12-18 Hz) are indicative of a trans relationship, while smaller coupling constants (typically 6-12 Hz) suggest a cis geometry. The protons of the hydroxymethyl groups (-CH₂OH) would appear as distinct signals, and their coupling to adjacent protons would further confirm the structure.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The carbon atoms of the conjugated triene system are expected to resonate in the downfield region (typically 100-150 ppm). The chemical shifts of the methyl carbons and the carbons of the hydroxymethyl groups would appear in the upfield region. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Methyl Protons (C2-CH₃, C7-CH₃) | 1.7 - 1.9 | Singlet or Doublet | |

| Olefinic Protons (H3, H4, H5, H6) | 5.5 - 7.0 | Doublet, Doublet of Doublets | trans: 12-18 Hz, cis: 6-12 Hz |

| Hydroxymethyl Protons (C1-H₂, C8-H₂) | 4.0 - 4.3 | Doublet | ~5-7 Hz |

| Hydroxyl Protons (-OH) | Variable (broad singlet) | Singlet |

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Methyl Carbons (C2-CH₃, C7-CH₃) | 12 - 25 |

| Olefinic Carbons (C2, C3, C4, C5, C6, C7) | 120 - 145 |

| Hydroxymethyl Carbons (C1, C8) | 58 - 65 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula of this compound (C₁₀H₁₆O₂).

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which can then undergo fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of a water molecule (M-18), a hydroxyl radical (M-17), or a hydroxymethyl radical (M-31). Cleavage of the carbon-carbon bonds within the polyene chain would also lead to a series of fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Neutral Loss |

| [M]⁺˙ | 168 | |

| [M - H₂O]⁺˙ | 150 | H₂O |

| [M - OH]⁺ | 151 | •OH |

| [M - CH₂OH]⁺ | 137 | •CH₂OH |

| [M - H₂O - CH₃]⁺ | 135 | H₂O, •CH₃ |

Chromatographic Separations (e.g., Gas Chromatography, High-Performance Liquid Chromatography, Column Chromatography) for Isomer Resolution and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, for the resolution of its various stereoisomers, and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of non-volatile and thermally sensitive compounds like polyene diols. Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase (such as a mixture of water and methanol (B129727) or acetonitrile), is commonly employed. Different stereoisomers of this compound will likely have slightly different polarities and therefore different retention times, allowing for their separation. Chiral HPLC, utilizing a chiral stationary phase, can be used to separate enantiomers if the molecule is chiral.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. For a diol like this compound, derivatization to a more volatile species (e.g., by silylation of the hydroxyl groups) may be necessary to achieve good chromatographic performance. GC can provide high-resolution separation of isomers and is often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification.

Column Chromatography: Preparative column chromatography is a fundamental technique for the purification of this compound on a larger scale. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate), the compound can be effectively isolated from impurities.

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

| HPLC (Reversed-Phase) | C18 | Methanol/Water | Isomer resolution, Purity assessment |

| GC | DB-5 or similar | Helium | Purity assessment (after derivatization) |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Purification |

Advanced Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information about the functional groups and the conjugated π-electron system of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. The C-O stretching vibration will appear in the 1000-1260 cm⁻¹ region. The C=C stretching vibrations of the conjugated triene system will give rise to one or more bands in the 1600-1680 cm⁻¹ region. The C-H stretching and bending vibrations will also be present.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of nonpolar bonds and is therefore an excellent technique for studying the C=C bonds of the conjugated triene system. The C=C stretching vibrations in the Raman spectrum are often stronger and more well-defined than in the IR spectrum.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated triene system of this compound is expected to have a strong absorption in the ultraviolet region. The wavelength of maximum absorbance (λmax) is dependent on the extent of conjugation; longer conjugated systems absorb at longer wavelengths. The position of the λmax can be predicted using the Woodward-Fieser rules, taking into account the base value for a conjugated triene and the contributions from the methyl substituents.

| Spectroscopic Technique | Vibrational/Electronic Transition | Expected Wavenumber/Wavelength |

| Infrared (IR) | O-H stretch | 3200 - 3600 cm⁻¹ |

| C=C stretch (conjugated) | 1600 - 1680 cm⁻¹ | |

| C-O stretch | 1000 - 1260 cm⁻¹ | |

| Raman | C=C stretch (conjugated) | ~1600 - 1650 cm⁻¹ |

| UV-Vis | π → π* | ~250 - 300 nm |

Theoretical and Computational Investigations of 2,7 Dimethylocta 2,4,6 Triene 1,8 Diol

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 2,7-dimethylocta-2,4,6-triene-1,8-diol. The conjugated triene core is expected to be nearly planar, facilitating π-electron delocalization across the carbon backbone. This delocalization is a key factor in the molecule's electronic properties and stability.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. For a polyene diol, the HOMO is anticipated to be a π-orbital distributed along the conjugated system, while the LUMO would be a corresponding π*-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally correlates with higher reactivity and a shift in light absorption to longer wavelengths.

Table 1: Postulated Electronic Properties of this compound

| Property | Predicted Characteristic | Influencing Factors |

| HOMO Energy | Relatively high | Extended π-conjugation, electron-donating effect of hydroxyl and methyl groups. |

| LUMO Energy | Relatively low | Extended π-conjugation. |

| HOMO-LUMO Gap | Moderate | Balance between conjugation length and substituent effects. |

| Dipole Moment | Non-zero | Presence of polar C-O and O-H bonds. |

Reactivity descriptors, derivable from quantum chemical calculations, would suggest that the molecule is susceptible to electrophilic attack at the electron-rich double bonds. The hydroxyl groups also provide sites for reactions such as oxidation or esterification.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is determined by the rotational barriers around its single bonds. The central C-C single bonds within the polyene chain will have a significant double-bond character due to conjugation, leading to higher rotational barriers and favoring planar conformations.

Rotation around the C-C bonds adjacent to the hydroxyl groups and the C-O bonds will determine the orientation of these terminal groups. Intramolecular hydrogen bonding between the hydroxyl groups is a possibility, which would lead to more compact, cyclic-like conformations being energetically favorable in the gas phase or non-polar solvents.

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of the molecule in different environments. In aqueous solution, for instance, MD simulations would likely show the formation of intermolecular hydrogen bonds between the diol's hydroxyl groups and water molecules, influencing its solubility and conformational preferences. The flexibility of the carbon chain, though restricted by conjugation, would also be observable over the simulation time.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data for structural confirmation.

For this compound, the most relevant spectroscopic techniques would be Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy.

NMR Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). The protons attached to the double bonds are expected to resonate in the downfield region (typically 5-7 ppm) due to the deshielding effect of the π-system. The chemical shifts of the carbons in the polyene chain would also be characteristic of sp²-hybridized carbons in a conjugated environment.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound

| Proton Type | Predicted Chemical Shift (ppm) | Rationale |

| Olefinic (C=CH) | 5.0 - 7.0 | Deshielding from π-electron system. |

| Methylene (CH₂OH) | ~4.0 | Influence of adjacent double bond and hydroxyl group. |

| Methyl (CH₃) | ~1.8 | Attached to a double bond. |

| Hydroxyl (OH) | Variable | Dependent on solvent and hydrogen bonding. |

UV-Visible Spectroscopy: The electronic transitions of conjugated polyenes typically fall within the UV-Visible range. Time-dependent DFT (TD-DFT) calculations can predict the wavelength of maximum absorption (λmax). For a triene system, the primary π → π* transition is expected to result in a strong absorption in the UV region. The presence of hydroxyl and methyl groups may cause a slight bathochromic (red) or hypsochromic (blue) shift compared to the unsubstituted octatriene.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, several reaction types could be explored.

One important reaction would be its oxidation. The hydroxyl groups can be oxidized to aldehydes, and subsequently to carboxylic acids. The double bonds are also susceptible to oxidation, potentially leading to cleavage of the carbon chain. Computational studies could model the reaction pathways with various oxidizing agents, identifying transition states and intermediates to determine the most likely reaction mechanism and predict the regioselectivity of the oxidation.

Another area of investigation could be its behavior in acid-catalyzed reactions. Protonation of a hydroxyl group followed by the loss of water could lead to the formation of a carbocation, which could then undergo rearrangement or elimination reactions. Theoretical calculations can map out the potential energy surface for these processes, providing valuable insights into the stability of intermediates and the energy barriers for different reaction pathways.

Advanced Applications of 2,7 Dimethylocta 2,4,6 Triene 1,8 Diol in Scientific Research

Building Block for Total Synthesis of Complex Natural Products (e.g., Carotenoids, Retinoids, Crocetin)

2,7-Dimethylocta-2,4,6-triene-1,8-diol is a key intermediate in the convergent synthesis of numerous complex natural products, particularly carotenoids and their derivatives. The general strategy for synthesizing C40 carotenoids often involves a C15 + C10 + C15 assembly approach, where 2,7-dimethylocta-2,4,6-triene (B14670545) derivatives serve as the central C10 unit.

In these synthetic pathways, the more reactive precursor, (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial, is often the starting point. This dialdehyde (B1249045) can be reduced to the corresponding (2E,4E,6E)-2,7-dimethylocta-2,4,6-triene-1,8-diol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting diol offers lower reactivity and serves as a stable precursor for further transformations.

Key Synthetic Applications:

Crocetin (B7823005): The synthesis of crocetin, a major component of saffron, utilizes a C10 dialdehyde building block. For instance, crocetin dialdehyde was synthesized from 2,7-dimethylocta-2,4,6-trienedial (B8747524) through a Horner-Wadsworth-Emmons reaction. The diol can be used as a precursor to generate the required synthons for this process.

Zeaxanthin: The total synthesis of the carotenoid zeaxanthin, a pigment found in the human macula, has been accomplished using a C10 dialdehyde as the central component in a double Wittig reaction. The diol is a direct reduction product of this key starting material.

Retinoids: As a central building block for carotenoids, the C10 backbone of this compound is also integral to the synthesis of retinoids (Vitamin A and its analogs), which are formed by the oxidative cleavage of carotenoids.

The table below summarizes the role of the C10 scaffold from this compound in the synthesis of these natural products.

| Target Natural Product | Synthetic Strategy | Role of C10 Building Block |

| Crocetin | Convergent synthesis | Central C10 unit, often starting as the dialdehyde. |

| Zeaxanthin | Double Wittig Reaction | Central C10 fragment linking two C15 end groups. |

| Retinoids | Carotenoid cleavage (biosynthesis) or total synthesis | The fundamental C10 core structure is a precursor. |

Intermediates in the Development of Novel Optically and Electronically Active Materials

While the conjugated polyene backbone of this compound is suggestive of potential applications in materials science, there is limited specific research into its use as an intermediate for novel optically and electronically active materials. The focus of its application has predominantly been in the realm of natural product synthesis. Its structure is, in principle, suitable for incorporation into larger conjugated polymer chains, which are known for their optoelectronic properties, but specific examples of this application are not prominent in the scientific literature.

Research into Potential Biological Activities and Mechanisms (e.g., Antioxidant, Antimicrobial)

Direct research into the biological activities of this compound is limited. However, extensive research has been conducted on its direct synthetic precursor, (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial.

Studies have shown that the dialdehyde exhibits:

Antimicrobial Activity: It has demonstrated activity against several strains of fungi. biosynth.com

Antioxidant Properties: The conjugated dialdehyde shows significant antioxidant capabilities by scavenging free radicals.

Cancer Prevention: As an electrophilic carotenoid derivative, the dialdehyde is suggested to contribute to cancer prevention and the maintenance of bone health through the inhibition of the NF-κB transcription system.

The conversion of the aldehyde groups to primary alcohols to form the diol results in a molecule with lower chemical reactivity. While the core conjugated system responsible for some antioxidant potential remains, the high reactivity of the α,β-unsaturated aldehyde groups, which is often linked to biological activity including antimicrobial effects, is lost. Therefore, the biological activities of the dialdehyde cannot be directly attributed to the diol, and further research is needed to investigate the specific biological profile of this compound itself.

Development of Chemical Probes and Labeled Compounds for Biochemical Investigations

One of the most powerful advanced applications of the 2,7-dimethylocta-2,4,6-triene framework is in the creation of isotopically labeled chemical probes. These probes are essential tools for detailed biochemical and metabolic studies.

By using a labeled version of the C10 precursor, scientists can synthesize complex natural products with isotopes (like ¹³C or ²H) at specific positions. For example, the synthesis of (all-E,3R,3′R)-zeaxanthin labeled with four ¹³C atoms at the C(12), C(13), C(12′), and C(13′) positions was achieved starting from ¹³C-labeled all-E-2,7-dimethylocta-2,4,6-triene-1,8-dial. researchgate.net

Process Overview:

Synthesis of Labeled Precursor: A labeled phosphonate (B1237965) is used to construct the C10 backbone, resulting in an isotopically labeled 2,7-dimethylocta-2,4,6-trienedial. researchgate.net

Conversion to Diol (if necessary): The labeled dialdehyde can be reduced to the corresponding labeled diol for subsequent reaction steps.

Wittig Reaction: The labeled C10 building block is reacted with the desired C15 end groups (e.g., (3R-3-hydroxy-β-ionylidene)ethyl]triphenylphosphonium chloride) to assemble the full, labeled carotenoid. researchgate.net

These labeled natural products allow researchers to:

Trace the metabolic fate of the compound in vivo.

Elucidate biosynthetic pathways.

Study the compound's interaction with proteins and other biological molecules using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

This application underscores the critical role of the 2,7-dimethylocta-2,4,6-triene scaffold as a fundamental component for building sophisticated tools for biochemical investigation. researchgate.net

Future Research Directions and Emerging Trends in Polyene Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

A primary objective in contemporary organic synthesis is the development of environmentally benign and efficient methods for constructing complex molecules. For polyenes like 2,7-Dimethylocta-2,4,6-triene-1,8-diol, this translates to moving beyond traditional, often stoichiometric, reactions towards catalytic and more sustainable alternatives.

Key areas of future research include:

Catalytic Dehydrogenation: The development of catalysts, potentially using less expensive and more abundant metals than palladium and iridium, for the sequential dehydrogenation of saturated or partially unsaturated precursors offers a highly atom-economical route to polyenes. springernature.com Mimicking the function of desaturase enzymes with synthetic catalysts is a significant goal. springernature.com

Iterative Cross-Coupling: Building on the success of methods like the Suzuki-Miyaura reaction, the design of new building blocks and catalysts for the iterative cross-coupling of smaller unsaturated fragments can provide a modular and flexible approach to polyene synthesis. acs.orgnih.gov This strategy allows for precise control over the length and substitution pattern of the polyene chain.

"Click Chemistry" Approaches: The application of "click chemistry" principles, characterized by high yields, stereospecificity, and mild reaction conditions, is a promising avenue for the efficient synthesis of polyenes.

| Synthetic Strategy | Key Features | Potential Advantages |

| Catalytic Dehydrogenation | Use of catalysts (e.g., copper-based) to remove hydrogen atoms from a saturated precursor. springernature.com | High atom economy, potentially uses cheaper metals. springernature.com |

| Iterative Cross-Coupling | Stepwise assembly of polyene chains from smaller, functionalized building blocks using reactions like Suzuki-Miyaura coupling. acs.orgnih.gov | Modular, allows for precise control over structure. acs.orgnih.gov |

| Biocatalysis | Use of enzymes or whole organisms to perform specific synthetic transformations. rsc.org | High selectivity, mild reaction conditions, environmentally friendly. rsc.org |

Exploration of Novel Reactivity and Catalysis in Polyene Systems

The conjugated π-system of polyenes imparts unique reactivity that continues to be a fertile ground for discovery. Future research will likely focus on harnessing this reactivity for the development of novel transformations and catalytic cycles.

Emerging trends include:

Selective Functionalization: A major challenge is the selective functionalization of one double bond within a polyene chain. The development of catalysts that can distinguish between the different electronic environments of the double bonds in a molecule like this compound is a key research goal.

Photocatalysis: The ability of polyenes to absorb light and participate in photoinduced electron transfer or energy transfer processes makes them attractive candidates for use in photocatalysis. researchgate.net This could lead to the development of new, light-driven synthetic methods.

Umpolung Reactivity: Exploring "umpolung" or reverse polarity reactivity in polyene systems can open up new avenues for bond formation and the synthesis of previously inaccessible structures. acs.org

Computational Design of Functionalized Polyenes with Tailored Properties

The synergy between computational chemistry and experimental synthesis is set to revolutionize the design of new materials. By using computational tools, researchers can predict the properties of polyenes before they are synthesized, allowing for a more targeted and efficient discovery process.

Future directions in this area involve:

Predictive Modeling: The use of quantum mechanical calculations, such as density functional theory (DFT), to accurately predict the electronic, optical, and mechanical properties of functionalized polyenes. researchgate.net This can guide the design of molecules with specific absorption and emission wavelengths for applications in optoelectronics or as fluorescent probes.

High-Throughput Screening: The development of computational workflows for the high-throughput screening of large virtual libraries of polyene derivatives to identify candidates with desired properties for specific applications.

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of reactions involving polyenes, aiding in the optimization of reaction conditions and the design of more efficient catalysts. acs.org

Bio-inspired Synthesis and Biocatalytic Approaches

Nature provides a rich blueprint for the synthesis of complex polyenes with remarkable biological activity. Bio-inspired and biocatalytic approaches are emerging as powerful tools for the sustainable and selective synthesis of these molecules.

Key research avenues include:

Mimicking Biosynthetic Pathways: Designing synthetic strategies that mimic the enzymatic cascades responsible for polyene biosynthesis in organisms. engineering.org.cn This can involve emulating the way nature controls stereochemistry and achieves high efficiency.

Enzymatic Catalysis: The use of isolated enzymes or whole-cell systems to perform specific chemical transformations on polyene substrates. rsc.org This can provide access to chiral molecules with high enantiomeric purity.

Directed Evolution of Enzymes: The application of directed evolution techniques to engineer enzymes with novel or enhanced catalytic activities for polyene synthesis. nih.gov

Expanding the Scope of Material Science and Biotechnological Applications

The unique electronic and optical properties of polyenes make them highly promising for a wide range of applications in both material science and biotechnology. wikipedia.org Future research will focus on translating the fundamental understanding of polyene chemistry into tangible technological advancements.

Potential applications include:

Organic Electronics: The development of new polyene-based materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conductive polymers. wikipedia.org The ability to tune the electronic properties of polyenes through synthetic modification is a key advantage in this area.

Biomedical Imaging: The design of novel polyene-based fluorescent probes for advanced bioimaging applications, including single-molecule imaging. acs.org

Drug Delivery and Therapeutics: The exploration of polyenes as components of drug delivery systems or as therapeutic agents themselves. nih.gov For example, some polyene antibiotics are used to treat fungal infections. creative-biolabs.comstudysmarter.co.uk

| Application Area | Examples of Research Focus |

| Material Science | Development of polyene-based organic semiconductors and conductive polymers. wikipedia.org |

| Biotechnology | Design of fluorescent polyene probes for bioimaging and sensing. acs.org |

| Medicine | Investigation of polyenes as antifungal agents and in drug delivery systems. nih.govcreative-biolabs.comstudysmarter.co.uk |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,7-dimethylocta-2,4,6-triene-1,8-diol, and what are their methodological advantages/limitations?

- Answer : The compound is synthesized via reduction of its ester precursor using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF), followed by oxidation to yield the dialdehyde intermediate (anchorene). Key steps include controlled temperature (0°C), inert atmosphere, and purification via solvent extraction . Alternative routes reported in patents involve Wittig or Horner-Wadsworth-Emmons reactions to assemble the conjugated triene backbone, but these often suffer from low stereochemical control and scalability issues . Methodological improvements should focus on catalytic asymmetric synthesis to enhance yield and reduce byproducts.

Q. What is the role of this compound in carotenoid biosynthesis?

- Answer : This diol serves as a critical intermediate in the oxidative cleavage pathway of carotenoids, particularly in producing anchorene derivatives. Its conjugated triene structure enables regioselective cleavage by cytochrome P450 enzymes (e.g., CYP1A1/1B1) or dioxygenases, forming dialdehydes that act as signaling molecules in plant development . Experimental validation involves isotope labeling to track carbon flow in carotenoid-deficient mutants.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields across different methodologies?

- Answer : Discrepancies in yields (e.g., 52–85%) arise from variations in reaction conditions (solvent purity, catalyst loading, temperature). Systematic optimization using Design of Experiments (DoE) is recommended, with emphasis on:

- Catalyst screening : Palladium-based catalysts (e.g., PdCl2(PPh3)2) for cross-coupling steps .

- Purification : Column chromatography vs. crystallization for stereoisomer separation .

- Analytical validation : NMR and HPLC-MS to quantify byproducts (e.g., over-reduced alcohols or isomerized trienes) .

Q. What advanced analytical techniques are suitable for characterizing this compound and its derivatives?

- Answer :

- Structural elucidation : <sup>1</sup>H/<sup>13</sup>C NMR for stereochemical assignment (e.g., coupling constants for E/Z isomerism) .

- Spectral analysis : IR-ATR to identify hydroxyl stretches (ν ~3300 cm<sup>-1</sup>) and conjugated C=C bonds (ν ~1600 cm<sup>-1</sup>) .

- Stability profiling : Accelerated degradation studies under varying pH/temperature, monitored via UPLC-PDA to detect decomposition products .

Q. How does the stereochemistry of this compound influence its biological activity in carotenoid pathways?

- Answer : The 2E,4E,6E configuration is essential for enzyme recognition during oxidative cleavage. Mutagenesis studies in Arabidopsis show that stereochemical inversion at C4 or C6 disrupts anchorene production, impairing root development . Comparative assays using synthetic stereoisomers (e.g., 2Z,4E,6E) and wild-type vs. enzyme-knockout models are critical for structure-activity relationship (SAR) analysis.

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.